Product packaging for Methyl cinnoline-7-carboxylate(Cat. No.:)

Methyl cinnoline-7-carboxylate

Cat. No.: B13676363
M. Wt: 188.18 g/mol
InChI Key: LFHYELONILGZMD-UHFFFAOYSA-N
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Description

Methyl cinnoline-7-carboxylate (CAS 2121171-13-7) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and organic synthesis. With the molecular formula C 10 H 8 N 2 O 2 and a molecular weight of 188.18 g/mol, it features a cinnoline core, an aromatic heterocyclic structure known for its diverse biological activities . The cinnoline scaffold is of significant research interest due to its presence in compounds with various pharmacological properties, including potential roles as anticancer, antimicrobial, and anti-inflammatory agents . Notably, cinnoline derivatives have been investigated as potent inhibitors of human neutrophil elastase (HNE), a serine protease considered a therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute lung injury . In these studies, the ester functional group at the 4-position of the cinnoline ring can serve as a key point for interaction with the enzyme . As a methyl ester, this compound is particularly useful for further synthetic elaboration. It can be hydrolyzed to the corresponding carboxylic acid or subjected to other transformations to generate a wide array of novel derivatives for structure-activity relationship (SAR) studies and drug discovery programs. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B13676363 Methyl cinnoline-7-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

methyl cinnoline-7-carboxylate

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)8-3-2-7-4-5-11-12-9(7)6-8/h2-6H,1H3

InChI Key

LFHYELONILGZMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CN=N2

Origin of Product

United States

Mechanistic Investigations of Cinnoline Formation and Reactivity

Postulated Reaction Pathways and Elucidation of Intermediates

The formation of the cinnoline (B1195905) ring can be achieved through various synthetic strategies, each involving distinct reaction pathways and intermediates. Classical methods, such as the Richter, Widman-Stoermer, and Borsche-Herbert cyclizations, typically utilize arenediazonium salts as key precursors researchgate.net.

In the Richter cinnoline synthesis , an ortho-alkynyl arenediazonium salt undergoes cyclization to form a 4-hydroxycinnoline derivative. The pathway involves the intramolecular attack of the diazonium group by the alkyne functionality.

The Widman-Stoermer reaction provides a route to 4-substituted cinnolines through the diazotization of ortho-vinylanilines. The mechanism proceeds via a diazonium cation intermediate, which then undergoes an intramolecular cyclization involving the vinyl group's double bond researchgate.net.

More contemporary approaches have focused on transition-metal-free methods. One such pathway involves an intramolecular redox cyclization reaction. This process is initiated by an intramolecular redox reaction, followed by a sequence of condensation, azo isomerization to a hydrazone, cyclization, and finally aromatization to yield the cinnoline product. Key intermediates such as 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) have been identified in specific applications of this methodology.

Another versatile and widely applicable approach uses arylhydrazones as precursors researchgate.net. For instance, the Neber-Bossel method for synthesizing 3-hydroxycinnolines involves the diazotization of (2-aminophenyl)hydroxyacetates. The resulting diazonium salt is reduced to a hydrazine (B178648) intermediate, which subsequently cyclizes upon heating in hydrochloric acid researchgate.net. In other variations, hydrazones derived from ortho-trifluoromethylarylhydrazines and benzaldehydes can cyclize under basic conditions, where the trifluoromethyl group is crucial for the reaction to proceed researchgate.net.

Kinetic Studies of Cinnoline Synthesis Reactions

While detailed quantitative kinetic data for the synthesis of Methyl cinnoline-7-carboxylate is not extensively documented in publicly accessible literature, qualitative and semi-quantitative studies of related cinnoline syntheses provide significant insights into reaction rates. The rate of cyclization is highly dependent on the chosen synthetic route, the nature of the starting materials, and the reaction conditions.

For example, in the cyclization of monoarylhydrazones formed from 3-aminopropenoic acid derivatives, the reaction rate is profoundly influenced by substituents researchgate.net. In one documented case, the cyclization of an unsubstituted compound requires boiling in acetonitrile (B52724) for several days to proceed to completion. In stark contrast, the introduction of a methoxyl substituent leads to spontaneous cyclization under the same conditions, highlighting a dramatic acceleration of the reaction rate researchgate.net.

Investigations into the Richter reaction have also provided qualitative kinetic observations. The cyclization of ortho-phenylethynylanilines in water or sodium chloride solution is rapid, typically completing within a few minutes. However, conducting the reaction in a hydrochloric acid solution significantly slows the process, requiring up to two hours for completion researchgate.net. These findings underscore the critical role that reaction medium and pH can play in the kinetics of cinnoline formation.

The following table summarizes the qualitative kinetic observations from these studies.

Cinnoline Synthesis MethodPrecursor/SubstituentReaction ConditionsObserved Reaction Rate
Cyclization of MonoarylhydrazoneUnsubstituted Aryl RingBoiling AcetonitrileVery Slow (Several Days)
Cyclization of MonoarylhydrazoneMethoxyl-Substituted Aryl RingBoiling AcetonitrileFast (Spontaneous)
Richter Reactionortho-PhenylethynylanilineWater or NaCl SolutionVery Fast (Minutes)
Richter Reactionortho-PhenylethynylanilineHCl SolutionSlow (2 hours)

Influence of Substituents and Electronic Effects on Reaction Course

The electronic nature of substituents on the aromatic precursors has a pronounced effect on the course and rate of cinnoline synthesis. The rate-determining step in many cinnoline cyclizations is the formation of a new bond between an electrophilic center and the aromatic ring, a process that can be viewed as an intramolecular electrophilic substitution researchgate.net.

Electron-donating groups on the aromatic ring generally accelerate the cyclization process. For instance, the presence of a methoxyl group, a strong electron-donating substituent, can cause a hydrazone intermediate to cyclize spontaneously, whereas the unsubstituted analogue requires prolonged heating researchgate.net. This acceleration is attributed to the increased nucleophilicity of the aromatic ring, which facilitates the electrophilic attack.

Conversely, electron-withdrawing groups can have a more complex influence. In the context of the Richter reaction, the presence of electron-accepting groups on a phenyl substituent at the triple bond was found to favor the formation of the six-membered cinnoline ring. In contrast, electron-donating groups promoted the formation of five-membered cyclization byproducts, suggesting that electronic effects can dictate the regioselectivity of the cyclization researchgate.net. The ester group of this compound, being electron-withdrawing, would be expected to influence the electron density of the benzene (B151609) ring and thus affect the cyclization step.

The nature of non-aromatic substituents also plays a critical role. In the synthesis from 3-aminopropenoic acid derivatives, there is a general trend of higher reactivity for amide derivatives compared to their ester counterparts. This difference is explained by the electronic effects of these groups on the reaction centers; both groups enhance the electrophilicity of the imine carbon atom involved in the cyclization, but the stronger negative resonance effect of the ester group deactivates the system more significantly compared to the amide group researchgate.net.

Furthermore, the basicity of amine-derived portions of the precursor molecule can modulate reactivity. A study comparing pyrrolidine, piperidine (B6355638), and morpholine (B109124) derivatives found that reactivity increased as the basicity of the amine decreased (morpholine > piperidine > pyrrolidine). The lower basicity of morpholine leads to a more electrophilic imine carbon atom, which accelerates the rate-determining cyclization step researchgate.net.

Advanced Structural Elucidation and Spectroscopic Analysis of Methyl Cinnoline 7 Carboxylate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For methyl cinnoline-7-carboxylate, these techniques would confirm the presence of the core cinnoline (B1195905) ring system, the ester group, and aromatic C-H bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The key functional groups in this compound would produce distinct absorption bands. The most prominent of these is the carbonyl (C=O) stretch of the ester group, which is expected to appear as a strong, sharp band in the region of 1700-1725 cm⁻¹. The C-O stretching vibrations of the ester would be observed between 1300 and 1000 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the cinnoline ring would generate a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-H bending modes are found at lower wavenumbers spectroscopyonline.comuh.edu.

Raman Spectroscopy: Raman spectroscopy provides complementary information by detecting inelastic scattering of monochromatic light. While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals. For instance, the aromatic ring's breathing modes would be particularly intense and are characteristic of the bicyclic system uh.edu. Analysis of the structurally similar quinoline-7-carboxaldehyde has shown that vibrational frequencies can be assigned with high accuracy using computational methods like Density Functional Theory (DFT), which aids in the interpretation of experimental spectra nih.govresearchgate.net.

A hypothetical summary of the expected vibrational frequencies for this compound is presented in the table below, based on typical ranges for its constituent functional groups.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman SignalIntensity
Aromatic C-H Stretch3100-3000StrongMedium
Methyl C-H Stretch2980-2950StrongMedium
Ester C=O Stretch1725-1700MediumStrong
Aromatic C=C/C=N Stretch1600-1450StrongMedium
C-O Ester Stretch1300-1100MediumStrong
Aromatic Ring Breathing~1000StrongWeak
Aromatic C-H Out-of-Plane Bend900-700MediumStrong

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by probing the transitions of electrons from ground states to excited states upon absorption of UV or visible light. The cinnoline ring system, being an extended aromatic heterocycle, is the primary chromophore in this compound.

The UV-Vis spectrum of cinnoline and its derivatives is characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions rsc.orgrsc.org. The π → π* transitions, which involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals, are typically high-intensity (high molar absorptivity) and occur at shorter wavelengths. The n → π* transitions involve non-bonding electrons, such as the lone pair electrons on the nitrogen atoms, being excited to antibonding π* orbitals. These transitions are generally of lower intensity and appear at longer wavelengths researchgate.netmdpi.com.

For this compound, the extended conjugation of the bicyclic aromatic system is expected to result in absorption maxima in the UV region. Studies on related quinoline derivatives show distinct absorption bands that are sensitive to solvent polarity, a phenomenon known as solvatochromism mdpi.com. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring system rsc.org. Based on data from various cinnoline and quinoline derivatives, the expected electronic transitions for this compound are summarized below.

Transition TypeOrbitals InvolvedExpected Wavelength Range (nm)Relative Intensity
π → ππ → π200 - 300High
π → ππ → π300 - 350Medium to High
n → πn → π> 350Low

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), analysis of closely related structures, such as substituted methyl quinoline-carboxylates, provides a clear framework for predicting its crystallographic features cam.ac.ukcam.ac.uk.

Based on the analysis of similar planar heterocyclic compounds, this compound is likely to crystallize in a common crystal system such as monoclinic or orthorhombic mdpi.com. The specific space group (e.g., P2₁/c for monoclinic or Pbca for orthorhombic) dictates the symmetry elements present in the crystal lattice. For example, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate crystallizes in the monoclinic system with the space group P2₁/c mdpi.com.

Crystallographic ParameterExpected Value/System (based on analogs)
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Molecules per Unit Cell (Z)2, 4, or 8

The crystal structure would reveal precise bond lengths and angles. The C=O bond of the carboxylate group is expected to be approximately 1.20-1.22 Å, while the C-O single bond should be around 1.33-1.36 Å. The bond lengths within the cinnoline ring would reflect its aromatic character, intermediate between single and double bonds. Bond angles within the six-membered rings would be close to 120°, with some distortion due to the heterocyclic nature and fusion of the rings. The torsional angle between the plane of the ester group and the plane of the cinnoline ring is a key parameter, indicating the degree of planarity and potential for extended conjugation. In many related structures, this dihedral angle is small, suggesting a nearly coplanar arrangement mdpi.com.

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular forces. For this compound, these would include π-π stacking interactions between the aromatic cinnoline rings of adjacent molecules. Weak C-H···O and C-H···N hydrogen bonds are also expected to play a significant role in stabilizing the crystal structure, connecting molecules into larger supramolecular assemblies like chains or sheets. The nitrogen atoms of the cinnoline ring and the oxygen atoms of the carboxylate group are likely to act as hydrogen bond acceptors.

Advanced Imaging Techniques for In Situ Analysis (e.g., Laser Scanning Confocal Microscopy for Microreactors)

Advanced imaging techniques are becoming increasingly important for the in situ analysis of chemical reactions, providing real-time information on reaction kinetics, morphology, and product formation without the need for sample extraction. While there are no specific published studies on using Laser Scanning Confocal Microscopy (LSCM) for this compound, the technique holds significant potential for monitoring its synthesis, particularly within microreactors.

Microreactors offer enhanced control over reaction conditions due to their high surface-area-to-volume ratio. LSCM can be coupled with these systems to visualize the reaction mixture with high spatial resolution. If one of the reactants or the product itself is fluorescent, LSCM can be used to map its concentration profile within the microreactor channels. This allows for the direct observation of mixing efficiency, reaction progress, and the formation of any solid precipitates or intermediates. For non-fluorescent species, fluorescent probes or dyes that respond to changes in the chemical environment could potentially be employed. This in situ analytical capability is invaluable for optimizing reaction conditions and gaining a deeper understanding of reaction mechanisms in continuous flow systems.

Theoretical and Computational Chemistry Studies of Methyl Cinnoline 7 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of methyl cinnoline-7-carboxylate from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. rsc.orgnih.govnih.gov It is often employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For cinnoline (B1195905) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G' or 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. rsc.orgajchem-a.com

These calculations would reveal the planarity of the bicyclic cinnoline core and the orientation of the methyl carboxylate group at the 7-position. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP) map, can also be determined. nih.gov The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which provides insight into potential intermolecular interactions.

Table 1: Representative Calculated Bond Lengths for Substituted Cinnolines (in Ångströms) Note: This data is illustrative for the cinnoline ring system and not specific to this compound.

BondTypical Calculated Length (Å)
N1=N2~1.26
C3=C4~1.38
C4a-C8a~1.41
C5-C6~1.39
C7-C8~1.39

This table is generated based on typical bond lengths found in computational studies of cinnoline derivatives. The exact values would vary depending on the specific substituents and the level of theory used.

ZINDO Calculations for Spectroscopic Property Correlation

While not as commonly used as Time-Dependent DFT (TD-DFT) in modern studies, the ZINDO (Zerner's Intermediate Neglect of Differential Overlap) method is a semi-empirical quantum chemical approach that has been used for calculating electronic spectra (UV-Vis absorption) of molecules. For a molecule like this compound, ZINDO calculations could predict the electronic transitions, which correspond to the absorption of light at specific wavelengths. These theoretical predictions can then be correlated with experimentally measured UV-Vis spectra to validate the computational model and aid in the interpretation of the electronic structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. ajchem-a.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov For this compound, FMO analysis would identify the regions of the molecule where the HOMO and LUMO are localized, indicating the most likely sites for nucleophilic and electrophilic attack, respectively. Studies on 4-substituted cinnolines have shown how different substituent groups can modulate the HOMO and LUMO energy levels and thus the reactivity of the cinnoline ring. ajchem-a.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for 4-Substituted Cinnoline Derivatives (in eV) Note: This data is based on a study of 4-substituted cinnolines and serves to illustrate the application of FMO analysis. ajchem-a.comresearchgate.net The values are not specific to this compound.

Substituent at C4HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
-H-9.412-1.5437.869
-NH2-8.698-1.1857.513
-OH-9.023-1.3357.688
-CH3-9.105-1.3817.724
-F-9.475-1.5937.882
-Cl-9.491-1.8227.669
-Br-9.382-1.8897.493
-CN-9.923-2.5127.411

This interactive table is based on data from a computational study on 4-substituted cinnolines and demonstrates how substituents affect FMO energies.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations can provide insights into the dynamic behavior of this compound, including its conformational preferences and potential reaction pathways.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to map out the potential energy surface for a chemical reaction involving this compound. This allows for the prediction of reaction pathways and the identification of transition state structures. By calculating the activation energies associated with different pathways, chemists can predict which reactions are more likely to occur and under what conditions. For instance, the mechanism of electrophilic aromatic substitution on the cinnoline ring or the hydrolysis of the ester group could be investigated using these methods.

Ligand-Receptor Interaction Studies through Computational Docking (focus on methodology for interaction analysis)

In the absence of empirical structural data from methods like X-ray crystallography, computational docking serves as a powerful in-silico tool to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific receptor target. This methodology is fundamental in rational drug design and chemical biology for elucidating the molecular basis of ligand-receptor interactions. The process involves a series of systematic steps to prepare the ligand and receptor, perform the docking simulation, and analyze the resulting interactions.

The initial and critical step in this process is the preparation of both the receptor and the ligand. For the receptor, a high-resolution three-dimensional structure is typically obtained from a protein databank. This structure then undergoes a preparation phase using molecular modeling software. nih.gov This preparatory stage involves the removal of water molecules, the addition of hydrogen atoms, and the assignment of appropriate protonation states to amino acid residues, particularly those like histidine, glutamic acid, and aspartic acid. nih.gov The structure is also checked for any missing atoms or residues, which are then modeled in. Finally, the protein structure is energy minimized to relieve any steric clashes and achieve a more stable conformation.

Concurrently, the three-dimensional structure of the ligand, this compound, is generated and optimized. This involves using computational chemistry software to build the molecule and then employing quantum mechanical or molecular mechanics methods to find its lowest energy conformation. Proper assignment of bond orders, hybridization states, and partial charges is crucial for an accurate simulation.

Once both the receptor and ligand are prepared, a "grid box" is defined on the receptor. This grid specifies the volume of the receptor's binding site where the docking algorithm will search for favorable ligand poses. researchgate.net The dimensions and location of this grid are determined based on the known location of the active site or by using algorithms that predict potential binding pockets on the protein surface. nih.gov

The core of the methodology is the docking simulation itself, which is performed using specialized software such as AutoDock, Glide, or others. youtube.comspringernature.com These programs systematically sample a large number of possible conformations and orientations of the ligand within the defined grid box. Each of these "poses" is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com The scoring function takes into account various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The algorithm aims to identify the pose with the most favorable score, which represents the most likely binding mode of the ligand.

Following the docking simulation, a detailed analysis of the ligand-receptor interactions for the top-scoring poses is conducted. This is arguably the most critical part of the study, as it provides insights into the chemical features responsible for binding. The analysis focuses on identifying specific amino acid residues in the receptor that interact with the ligand and the nature of these interactions.

For this compound, the analysis would focus on interactions involving its key functional groups: the cinnoline core, the methyl group, and the carboxylate group. For instance, the nitrogen atoms in the cinnoline ring could act as hydrogen bond acceptors, while the aromatic system could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The ester group provides opportunities for both hydrogen bonding (with the carbonyl oxygen as an acceptor) and polar interactions.

The results of this interaction analysis are often visualized using molecular graphics programs, which generate images of the ligand bound to the receptor, highlighting the key interactions. researchgate.net The findings are typically summarized in tables that detail the interacting residues, the type of interaction, and the distances involved.

Interaction TypePotential Interacting ResiduesFunctional Group of this compound
Hydrogen BondSerine, Threonine, Tyrosine, Asparagine, GlutamineCarboxylate oxygen, Cinnoline nitrogen atoms
HydrophobicAlanine, Valine, Leucine, Isoleucine, PhenylalanineCinnoline aromatic rings, Methyl group
π-π StackingPhenylalanine, Tyrosine, Tryptophan, HistidineCinnoline aromatic rings
ElectrostaticAspartic acid, Glutamic acid, Lysine, ArginineCarboxylate group, Cinnoline nitrogen atoms

A hypothetical summary of docking results for this compound against a target protein might be presented as follows:

Pose RankBinding Energy (kcal/mol)Interacting ResiduesKey Interactions
1-8.5Tyr123, Phe256, Ser189π-π stacking with Phe256, Hydrogen bond with Ser189
2-8.2Val145, Leu201, Tyr123Hydrophobic interactions with Val145 and Leu201
3-7.9Arg210, Phe256Electrostatic interaction with Arg210, π-π stacking with Phe256

This systematic methodology, from preparation to detailed interaction analysis, provides a comprehensive, albeit theoretical, understanding of how this compound might interact with a biological receptor. These computational insights are invaluable for guiding further experimental studies, such as chemical synthesis of analogs and in vitro biological assays, in the process of drug discovery and development.

Applications of Methyl Cinnoline 7 Carboxylate in Advanced Organic Synthesis

Methyl Cinnoline-7-carboxylate as a Versatile Synthetic Synthon

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound serves as a versatile synthon, primarily due to the reactivity of the cinnoline (B1195905) core. The presence of the two nitrogen atoms in the heterocyclic ring influences the electron density of the entire system, creating sites that are susceptible to both electrophilic and nucleophilic attack. This allows chemists to selectively introduce a variety of functional groups at different positions on the ring.

The ester group at the 7-position provides an additional handle for synthetic modification. It can be hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to an alcohol, further expanding the synthetic possibilities. The inherent reactivity of the cinnoline scaffold allows it to be a precursor in the synthesis of a diverse range of organic compounds. ingentaconnect.comresearchgate.net Numerous synthetic protocols have been developed over the years, starting from the first synthesis by Richter in 1883, which utilize precursors like arenediazonium salts and aryl hydrazines to construct the cinnoline ring system. ingentaconnect.combenthamdirect.com These methods underscore the fundamental importance of the cinnoline framework as a starting point for more elaborate molecules.

Table 1: Potential Synthetic Transformations of this compound

Position/Functional GroupReaction TypePotential Outcome
Cinnoline Nitrogen atomsAlkylation, OxidationFormation of Cinnolinium salts, N-oxides
Benzene (B151609) ring positionsElectrophilic Aromatic SubstitutionIntroduction of nitro, halogen, or acyl groups
Pyridazine ring positionsNucleophilic SubstitutionFunctionalization with amines, alkoxides
7-Carboxylate groupHydrolysis, Amidation, ReductionConversion to carboxylic acid, amides, primary alcohol

Construction of Complex Heterocyclic Architectures Utilizing the Cinnoline Core

The cinnoline nucleus is considered a "privileged scaffold" in medicinal chemistry and materials science because its core structure is frequently found in molecules with significant biological or physical properties. nih.govresearchgate.net Consequently, a major application of synthons like this compound is the construction of larger, more complex heterocyclic architectures.

Chemists have successfully employed the cinnoline framework to build fused-ring systems and polycyclic compounds. For instance, palladium-catalyzed annulation reactions of cinnoline precursors with alkynes have been shown to produce complex 3,4-disubstituted cinnolines. researchgate.net Similarly, multicomponent reactions involving cinnoline precursors can lead to the one-pot synthesis of intricate structures like 7,8-dihydrocinnolin-5(6H)-ones. researchgate.net These strategies are vital for creating libraries of novel compounds for drug discovery and materials research. The ability to build upon the cinnoline core allows for the systematic exploration of chemical space and the fine-tuning of molecular properties. researchgate.net

Development of New Reaction Methodologies Enabled by Cinnoline Intermediates

The unique electronic nature of the cinnoline ring system has not only made it a useful building block but has also enabled the development of new reaction methodologies. Cinnoline intermediates can facilitate chemical transformations that are otherwise difficult to achieve.

A significant recent development is the use of the cinnoline moiety as an organic photocatalyst. Researchers have discovered that the cinnoline core can mimic the function of transition metals in a variety of oxidative and reductive organic cross-coupling reactions. acs.org Under visible light illumination, cinnoline exhibits dual catalytic activity, acting as both a photo-reductant and a photo-oxidant. This discovery opens up a new avenue for green chemistry, as it provides a metal-free alternative for important synthetic reactions, such as C-H functionalization. researchgate.net The development of such methodologies, where the heterocyclic core itself is the catalyst, represents a paradigm shift in synthetic chemistry.

Table 2: Cinnoline-Enabled Reaction Methodologies

MethodologyRole of CinnolineReaction TypeSignificance
PhotocatalysisOrganic PhotocatalystOxidative & Reductive Cross-CouplingMetal-free catalysis, Green Chemistry
C-H Activation/AnnulationReactive IntermediateCyclization with AlkynesEfficient construction of polycyclic systems

Role in Advanced Materials Science Research (e.g., In-Situ Synthesis within Microreactors)

The application of cinnoline derivatives extends into advanced materials science, where their unique optical and electronic properties are of interest. researchgate.net A particularly innovative area of research involves the in-situ synthesis of these compounds within microreactors to create novel functional materials.

One groundbreaking study demonstrated the use of natural sporopollenin microcapsules, derived from Lycopodium clavatum spores, as microscopic reaction vessels. nih.govrsc.org In this work, a novel cinnoline derivative was synthesized inside these biocompatible microcapsules via a one-pot, microwave-assisted reaction. nih.govresearchgate.net This approach effectively turns the microcapsules into "microreactors," allowing for the controlled synthesis of the cinnoline compound within a confined space.

The resulting "cinnoline-loaded" microcapsules represent a new class of hybrid material. The encapsulated cinnoline was found to have promising optical properties, and the material as a whole exhibited antibacterial activity. nih.gov This successful in-situ synthesis within a microreactor opens up possibilities for creating functional materials for applications in pharmaceuticals, optoelectronics, and organic luminescence. nih.govchimia.ch

Table 3: Research Findings on In-Situ Cinnoline Synthesis in Microreactors

Microreactor TypeSynthesis MethodCinnoline DerivativeKey FindingPotential Application
Sporopollenin MicrocapsulesMicrowave-assisted one-pot reaction8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrileSuccessful in-situ synthesis confirmed; resulting material showed optical and antibacterial properties.Drug delivery, functional materials, antibacterial surfaces

Future Perspectives and Research Challenges in Methyl Cinnoline 7 Carboxylate Chemistry

Exploration of Novel and Highly Efficient Synthetic Routes

The synthesis of the cinnoline (B1195905) core has traditionally relied on methods like the Richter and Widman-Stoermer reactions. rsc.orgwikipedia.org However, these classical routes often involve harsh conditions or hazardous intermediates, such as diazonium salts. researchgate.netosi.lv Future research is focused on developing more practical, safe, and efficient pathways to methyl cinnoline-7-carboxylate and its analogues.

A significant challenge lies in adapting modern synthetic methodologies to this specific target. Promising avenues include:

Transition Metal-Free Reactions : The development of metal-free strategies, such as those involving the functionalization of C(sp³)–H bonds in precursor molecules, offers an environmentally friendly alternative to traditional metal-catalyzed processes. nih.gov

C-H Activation/Annulation Cascades : Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for constructing complex heterocyclic systems. researchgate.net Applying this strategy to suitably substituted precursors could provide a direct and atom-economical route to the cinnoline-7-carboxylate core.

Microwave-Assisted Synthesis : The use of controlled microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of polyfunctional cinnolines. researchgate.net Optimizing these conditions for the synthesis of this compound could enhance efficiency and scalability.

A comparison of traditional versus emerging synthetic strategies for the cinnoline scaffold is presented below.

FeatureTraditional Methods (e.g., Richter Synthesis)Emerging Methods (e.g., C-H Activation)
Precursors o-Amino-phenylpropionic acid derivativesFunctionalized aryl halides, N-aryl heterocycles
Key Intermediate Arenediazonium salt researchgate.netijariit.comMetal-carbon or activated C-H bond
Reaction Conditions Often require strong acids/oxidantsMilder conditions, often catalytic
Safety Profile Potentially explosive diazo intermediates researchgate.netGenerally avoids hazardous intermediates
Atom Economy ModerateHigh, due to cascade processes
Versatility Good for specific substitution patternsPotentially broader substrate scope nih.gov

This table provides a generalized comparison of synthetic approaches to the cinnoline core.

Unveiling New Reactivity Patterns and Unexplored Chemical Transformations

The reactivity of the cinnoline nucleus is influenced by the two nitrogen atoms, which create distinct electronic properties within the bicyclic system. pnrjournal.com The presence of the methyl carboxylate group at the 7-position further modulates this reactivity. Future research should aim to systematically explore the chemical transformations of this compound to unlock new synthetic possibilities.

Key areas for investigation include:

Late-Stage Functionalization : Developing methods for the selective functionalization of the C-H bonds on the carbocyclic ring of this compound would enable the rapid generation of diverse analogues. This avoids the need for de novo synthesis for each new derivative.

Cycloaddition Reactions : The diazine nature of the cinnoline ring suggests potential for participation in cycloaddition reactions, which could be used to construct novel fused polycyclic systems. pnrjournal.com

Transformations of the Carboxylate Group : The ester moiety at the 7-position serves as a versatile synthetic handle for conversion into other functional groups (e.g., amides, alcohols, or nitriles), providing access to a wide range of derivatives with potentially new properties.

Advancements in Computational Predictions and Mechanistic Elucidation

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms. mdpi.com Applying these methods to this compound can accelerate discovery and guide experimental design.

Future computational studies could focus on:

Mapping Electron Distribution : Density Functional Theory (DFT) calculations can be used to model the electron density of the cinnoline ring system, predicting the most likely sites for electrophilic and nucleophilic attack. This information is crucial for designing selective functionalization reactions. nih.gov

Modeling Reaction Pathways : Quantum chemical calculations can be employed to model the transition states and intermediates of proposed synthetic routes, helping to rationalize observed outcomes and predict the feasibility of new transformations. nih.gov

Predicting Physicochemical Properties : Computational models can predict key properties of novel cinnoline-7-carboxylate analogues, such as their electronic absorption spectra or binding affinity to biological targets, thereby prioritizing synthetic efforts.

Development of Sustainable and Scalable Synthetic Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis. researchgate.net Future research must address the need for sustainable and scalable methods for producing this compound, particularly if it or its derivatives are to find commercial application.

Key challenges and opportunities include:

Catalyst-Free Reactions : Exploring reactions that proceed efficiently without the need for metal catalysts, such as cascade annulations of enaminones with aryl diazonium salts, can reduce cost and environmental impact. researchgate.net

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives, or developing solvent-free reaction conditions, is a critical goal.

Scalability : Ensuring that novel synthetic routes are not only efficient on a laboratory scale but also robust and safe enough to be scaled up for larger-scale production is essential for practical applications. nih.govresearchgate.net

Investigation of Cinnoline-7-carboxylate Analogues with Tunable Reactivity for Academic Research

The systematic modification of the cinnoline-7-carboxylate scaffold can provide a platform for fundamental studies in physical organic chemistry and reaction discovery. By introducing various electron-donating or electron-withdrawing groups onto the cinnoline core, researchers can fine-tune the electronic properties and reactivity of the molecule. ijariit.com

This approach would enable the investigation of:

Structure-Reactivity Relationships : A library of analogues would allow for systematic studies on how substituents at different positions influence the rates and outcomes of specific reactions.

Probing Reaction Mechanisms : Isotopically labeled analogues or those with specific "reporter" functional groups could be synthesized to probe complex reaction mechanisms.

Development of Novel Ligands : The bidentate N,N-chelation potential of the cinnoline core suggests that functionalized cinnoline-7-carboxylates could serve as novel ligands in coordination chemistry, with reactivity tuned by the electronic nature of the substituents. researchgate.net

Q & A

Basic Research Questions

Q. What are the foundational steps to initiate academic research on methyl cinnoline-7-carboxylate?

  • Begin with a systematic literature review to identify prior synthesis methods, biological applications, and unresolved questions. Use databases like PubMed, Scopus, and Web of Science, applying search terms such as "this compound synthesis" or "cinnoline derivatives in life sciences" .
  • Formulate hypotheses based on gaps in knowledge (e.g., unexplored biological targets or synthetic bottlenecks). Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives .
  • Design experiments with controls and replicates, adhering to ethical guidelines for handling hazardous intermediates (e.g., chlorinated precursors) .

Q. What are the standard spectroscopic techniques for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the carboxylate ester (δ ~3.9 ppm for methyl groups) and aromatic protons (δ 7.5–8.5 ppm for cinnoline rings) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .
  • X-ray Crystallography: Resolve stereochemical ambiguities using programs like SHELXL for small-molecule refinement .

Q. How can researchers mitigate risks when handling this compound in laboratory settings?

  • Follow safety protocols for reactive intermediates (e.g., chlorinated precursors) as outlined in safety data sheets (SDS), including fume hood use and personal protective equipment (PPE) .
  • Conduct toxicity screenings early to assess hazards, referencing guidelines from the Journal of Medicinal Chemistry for biological assays .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature, solvent polarity). For example, a Central Composite Design (CCD) can model interactions between reaction time and temperature .
  • Compare yields under varying conditions using ANOVA, reporting effect sizes and confidence intervals to ensure statistical rigor .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

  • Conduct a systematic review with predefined inclusion criteria (e.g., IC₅₀ values ≤10 µM) to assess data quality. Use tools like PRISMA flow diagrams to document study selection .
  • Perform meta-analysis to quantify heterogeneity across studies. For example, a random-effects model can account for variability in assay protocols (e.g., cell lines, incubation times) .

Q. How can computational methods enhance the study of this compound's mechanism of action?

  • Use density functional theory (DFT) to model electron density in the cinnoline ring, predicting reactive sites for electrophilic substitution .
  • Perform molecular docking (e.g., AutoDock Vina) to simulate ligand-protein interactions, validating results with in vitro binding assays .

Methodological Guidance for Data Presentation

Q. What strategies ensure clarity when presenting this compound data in publications?

  • Use tables to compare synthetic yields, spectroscopic data, and biological activities (e.g., Table 1). Avoid overcrowding figures with chemical structures; limit to 2–3 key derivatives per graphic .
  • Follow IUPAC naming conventions and report statistical parameters (e.g., SEM, p-values) in figure captions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.